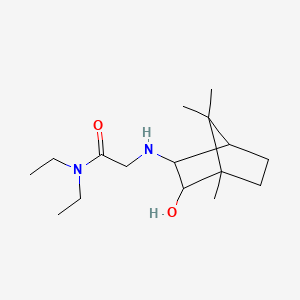
N,N-Diethyl-2-((2-hydroxy-3-bornyl)amino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-2-((2-hydroxy-3-bornyl)amino)acetamide: is a chemical compound with a unique structure that combines an acetamide group with a bornyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-((2-hydroxy-3-bornyl)amino)acetamide typically involves the reaction of bornylamine with diethylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diethyl-2-((2-hydroxy-3-bornyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N,N-Diethyl-2-((2-hydroxy-3-bornyl)amino)acetamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential effects on biological systems. It may be used in the development of new drugs or as a tool to study specific biochemical pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of certain diseases or conditions, although further research is needed to fully understand its efficacy and safety.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable products.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-2-((2-hydroxy-3-bornyl)amino)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
- N,N-Diethyl-2-((2-hydroxy-3-phenyl)amino)acetamide
- N,N-Diethyl-2-((2-hydroxy-3-methyl)amino)acetamide
- N,N-Diethyl-2-((2-hydroxy-3-ethyl)amino)acetamide
Comparison: Compared to these similar compounds, N,N-Diethyl-2-((2-hydroxy-3-bornyl)amino)acetamide is unique due to the presence of the bornyl group. This structural feature may confer specific properties, such as increased stability or unique biological activity, making it particularly valuable for certain applications.
Propiedades
Número CAS |
93189-94-7 |
|---|---|
Fórmula molecular |
C16H30N2O2 |
Peso molecular |
282.42 g/mol |
Nombre IUPAC |
N,N-diethyl-2-[(3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]acetamide |
InChI |
InChI=1S/C16H30N2O2/c1-6-18(7-2)12(19)10-17-13-11-8-9-16(5,14(13)20)15(11,3)4/h11,13-14,17,20H,6-10H2,1-5H3 |
Clave InChI |
HJECSVWWPJPVOM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)CNC1C2CCC(C1O)(C2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



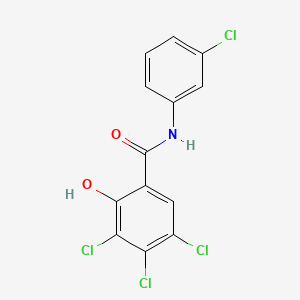
![benzyl-hexadecyl-dimethylazanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate](/img/structure/B12718472.png)
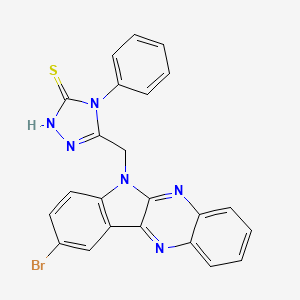




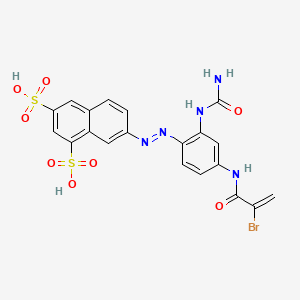
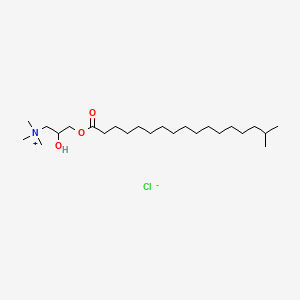
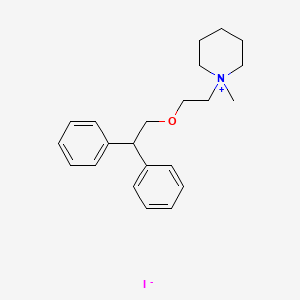
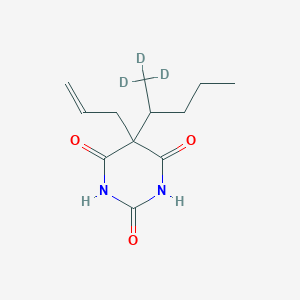
![4-[2-[3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12718507.png)

